![molecular formula C11H13ClF3N B1453240 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride CAS No. 1807939-34-9](/img/structure/B1453240.png)
3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
Overview
Description
“3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride” is a chemical compound with potential applications in scientific research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.68 . It is a powder at room temperature and should be stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Applications
Facile Synthesis of 3-Aminocyclobut-2-en-1-ones : A novel series of 3-aminocyclobut-2-en-1-ones was synthesized, demonstrating potential as VLA-4 antagonists. This synthesis involved the condensation of cyclobuta-1,3-diones with phenylalanine-derived primary amines, showcasing the utility of cyclobutane derivatives in medicinal chemistry (Brand, de Candole, & Brown, 2003).
Protected 2-Aminocyclobutanone Synthesis for Hydrolase Inhibitors : The synthesis of protected α-aminocyclobutanone as a modular synthon was reported, offering a convenient route to cyclobutanone-containing lead inhibitors for hydrolase enzymes, including serine proteases and metalloproteases (Habeeb Mohammad, Reidl, Zeller, & Becker, 2020).
Diastereo- and Enantioselective Synthesis of Polysubstituted Aminocyclobutanes : A method for the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes was developed, using CuH-catalyzed hydroamination. This technique highlights the increased reactivity of strained trisubstituted alkenes in cyclobutane synthesis (Feng, Hao, Liu, & Buchwald, 2019, 2020).
Material Science and Polymer Chemistry
Cation Radical Polymerization : A fundamentally new polymerization mechanism involving cation radical polymerization was discovered, showcasing how monomers can be converted to cyclobutane polymers, opening new avenues in material science and polymer chemistry (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).
Amination Reactions in Organic Synthesis : The application of a diphosphinidenecyclobutene ligand in solvent-free copper-catalyzed amination reactions was explored, demonstrating efficient synthesis of secondary or tertiary amines from aryl halides (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Advanced Organic Synthesis
- Construction of Trifluoromethylated Cyclobutane Scaffolds : A visible light-induced method for the diastereoselective synthesis of trifluoromethylated cyclobutane derivatives was developed. This innovative approach involves [2+2]-photocycloaddition and water-assisted hydrodebromination, demonstrating the versatility of cyclobutane scaffolds in advanced organic synthesis (Hu, Xu, Liu, & Guo, 2023).
Safety and Hazards
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNMPALGPKPXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1269151-26-9, 1807939-34-9 | |
Record name | 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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